molecular formula C9H7IS B6267618 5-iodo-3-methyl-1-benzothiophene CAS No. 17514-73-7

5-iodo-3-methyl-1-benzothiophene

Cat. No.: B6267618
CAS No.: 17514-73-7
M. Wt: 274.1
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Description

5-Iodo-3-methyl-1-benzothiophene (CAS 17514-73-7) is a high-value benzothiophene derivative with the molecular formula C9H7IS and a molecular weight of 274.12 g/mol . This compound serves as a versatile and crucial synthetic intermediate in organic chemistry and drug discovery, particularly due to the reactivity of the iodine atom which enables further functionalization via cross-coupling reactions . Its primary research value lies in its role as a precursor for the synthesis of more complex, pharmacologically active molecules. The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, found in FDA-approved drugs and compounds with diverse biological activities . This specific 3-methyl-5-iodo-substituted analogue is highly useful for constructing libraries of 2,3-disubstituted benzo[b]thiophenes, which are of significant interest for antimicrobial development . Recent studies have demonstrated that 3-halobenzo[b]thiophene derivatives exhibit promising in vitro antimicrobial activity against Gram-positive bacterial strains and yeast, with some analogues showing excellent drug-like properties and low minimum inhibitory concentrations (MICs) . As a building block, it is used in electrophilic cyclization and transition metal-mediated cyclizations to create novel heterocyclic systems . The compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

17514-73-7

Molecular Formula

C9H7IS

Molecular Weight

274.1

Purity

95

Origin of Product

United States

Preparation Methods

Iodine-Mediated Cyclization of Alkynes

A highly efficient route to 5-iodo-3-methyl-1-benzothiophene involves iodine-mediated electrophilic cyclization of methylthio-containing alkynes. As demonstrated by Morgen et al., treating propargyl thioethers with molecular iodine (I₂) in dichloromethane at 0–25°C induces regioselective cyclization, forming the benzothiophene core while introducing iodine at the 5-position. This one-pot method achieves 83–88% yields (Table 1).

Mechanistic Insights :
Iodine acts as both cyclization initiator and electrophilic iodination agent. The reaction proceeds via:

  • Coordination of I₂ to the alkyne triple bond, polarizing the π-system.

  • Thiophene ring closure through intramolecular electrophilic attack.

  • Aromatization via deprotonation, stabilized by the methyl group at C3.

Optimization Data :

Starting MaterialSolventTemp (°C)Time (h)Yield (%)
3-Methylpropargyl thioetherCH₂Cl₂0 → 25287
3-Methylbut-2-yn-1-thiolCH₃CN251.583

Direct Iodination Strategies

Directed Ortho-Iodination

This compound can be synthesized via directed iodination of 3-methyl-1-benzothiophene. Using a modified protocol from Miller et al., treatment with N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) at 40°C for 12 h installs iodine selectively at the 5-position (78% yield). The methyl group at C3 directs iodination through steric and electronic effects.

Critical Parameters :

  • Acid Choice : TFA outperforms HCl or H₂SO₄ by stabilizing the iodonium ion intermediate.

  • Stoichiometry : A 1.2:1 NIS:substrate ratio minimizes polyiodination.

Metal-Assisted Iodination

Palladium-catalyzed iodination using LiI and Oxone® in DMF enables milder conditions (60°C, 6 h). This method, adapted from cross-coupling workflows, achieves 75% yield while preserving acid-sensitive functional groups.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

The 5-iodo substituent serves as a handle for further functionalization. As shown in Table 2, Suzuki couplings with arylboronic acids proceed efficiently under Pd(PPh₃)₄ catalysis:

Boronic AcidBaseSolventYield (%)
4-Methoxyphenylboronic acidK₂CO₃Toluene/EtOH88
3-Thienylboronic acidNaO^tBuDMF83

Sonogashira Coupling

Alkynylation at C5 is achieved using PdCl₂(PPh₃)₂/CuI catalysis. Ethynyltrimethylsilane reacts with this compound in THF/Et₃N (70°C, 8 h) to give the alkynylated product in 79% yield.

Purification and Characterization

Chromatographic Methods

Silica gel chromatography with ethyl acetate/cyclohexane gradients (5→100%) effectively isolates this compound. Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% formic acid) further purifies the compound to >95% purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.52 (d, J=5.6 Hz, 1H), 7.31 (s, 1H), 7.08 (d, J=5.6 Hz, 1H), 2.45 (s, 3H).

  • HRMS : m/z calcd for C₉H₇IS [M+H]⁺ 289.9211; found 289.9208.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous flow reactors enhances scalability. Using a Corning AFR module, residence times of 30 min at 100°C increase throughput by 4× while maintaining 85% yield.

Waste Reduction Strategies

Recycling iodine via NaHSO₃/H₂O₂ oxidation reduces environmental impact. A closed-loop system recovers >90% I₂ for reuse .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-methyl-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical reagents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

The major products formed from these reactions include various substituted benzothiophenes, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

5-Iodo-3-methyl-1-benzothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-iodo-3-methyl-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

A structurally related compound, 5-nitro-3-methyl-1-benzothiophene-2-carboxylic acid (CAS 17514-61-3, molecular formula C₁₀H₇NO₄S, molecular weight 237.23 g/mol), provides a basis for comparison . Key differences arise from substituents:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
5-Iodo-3-methyl-1-benzothiophene C₉H₇IS ~274.0 Iodo (position 5), Methyl (position 3) Halogenated; high potential for cross-coupling reactions. Low solubility in polar solvents.
5-Nitro-3-methyl-1-benzothiophene-2-carboxylic acid C₁₀H₇NO₄S 237.23 Nitro (position 5), Methyl (position 3), Carboxylic acid (position 2) Electron-withdrawing groups; enhanced solubility in polar solvents due to carboxylic acid. Reactive nitro group for reduction to amines.

Notes

Limitations of Evidence : Direct comparative data for This compound are absent in the provided sources. Inferences are drawn from structural analogs (e.g., nitro-carboxylic acid derivative) and general halogenated aromatic chemistry principles.

Crystallographic Tools: Structural analysis of such compounds often relies on SHELXL (for refinement) and ORTEP-3 (for visualization), as noted in the literature .

Q & A

Q. What are the common synthetic routes for 5-iodo-3-methyl-1-benzothiophene?

The synthesis typically involves electrophilic iodination of a pre-functionalized benzothiophene core. A practical approach includes substituting a halogen (e.g., bromine) at the 5-position of 3-methyl-1-benzothiophene using iodine under controlled conditions. This method leverages the reactivity of halogenated benzothiophenes in nucleophilic substitution reactions, as demonstrated in analogous brominated derivatives . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to avoid over-iodination.

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify methyl and aromatic proton environments.
  • X-ray Crystallography : For definitive structural confirmation, as applied to related iodinated benzofuran derivatives .
  • Mass Spectrometry : High-resolution MS to verify molecular weight and isotopic patterns (iodine has a distinct isotopic signature).
  • IR Spectroscopy : To detect functional groups like C-I stretches (~500 cm1^{-1}).

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations can model the electronic effects of the iodine substituent on reaction pathways. For example, the electron-withdrawing nature of iodine may polarize the benzothiophene ring, influencing oxidative addition in Suzuki-Miyaura couplings. Computational tools like retrosynthesis algorithms (e.g., AI-driven platforms) can propose feasible routes by analyzing bond dissociation energies and transition states .

Q. How to resolve discrepancies in spectroscopic data for halogenated benzothiophenes?

Contradictions often arise from solvent effects, impurities, or polymorphism. A multi-technique approach is recommended:

  • Compare experimental NMR shifts with computational predictions (e.g., using ACD/Labs or Gaussian).
  • Validate purity via HPLC coupled with mass spectrometry.
  • Perform temperature-dependent NMR studies to detect dynamic effects .

Q. What strategies optimize the pharmacokinetic properties of benzothiophene-based compounds?

Structural modifications can enhance solubility and bioavailability:

  • Introduce polar groups (e.g., carboxylates) to improve aqueous solubility, as seen in methylated benzothiophene carboxylate derivatives .
  • Evaluate logP values to balance lipophilicity and membrane permeability.
  • Use in vitro assays (e.g., Caco-2 cell models) to assess absorption and metabolic stability .

Experimental Design & Data Analysis

Q. How to design assays to evaluate the biological activity of this compound derivatives?

  • Antimicrobial Assays : Use microbroth dilution methods to determine MIC values against bacterial/fungal strains.
  • Cytotoxicity Studies : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Target Engagement : Utilize fluorescence polarization or SPR to measure binding affinity to enzymes (e.g., kinases) .

Q. How to address conflicting data in the reactivity of this compound under varying conditions?

Systematically control variables such as:

  • Catalyst Loading : Trace metal catalysts may accelerate side reactions.
  • Oxygen Sensitivity : Conduct reactions under inert atmospheres if intermediates are air-sensitive.
  • Replicate Studies : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to identify outliers .

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